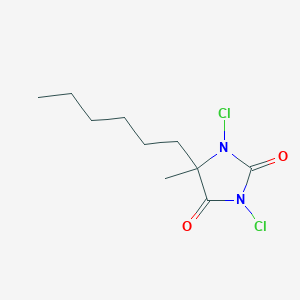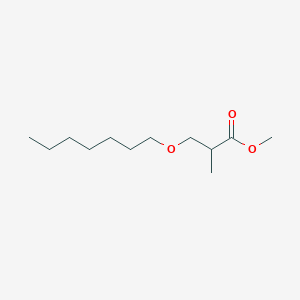
Methyl 3-(heptyloxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(heptyloxy)-2-methylpropanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound features a heptyloxy group attached to a methylpropanoate backbone, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptyloxy)-2-methylpropanoate typically involves the esterification of 3-(heptyloxy)-2-methylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(heptyloxy)-2-methylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-(heptyloxy)-2-methylpropanoic acid.
Reduction: 3-(heptyloxy)-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(heptyloxy)-2-methylpropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study ester hydrolysis and enzyme specificity.
Industry: In the fragrance industry, this compound is valued for its pleasant scent and is used in the formulation of perfumes and scented products.
Mecanismo De Acción
The mechanism of action of Methyl 3-(heptyloxy)-2-methylpropanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of an alcohol and a carboxylic acid. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds.
Comparación Con Compuestos Similares
- Methyl 3-(hexyloxy)-2-methylpropanoate
- Methyl 3-(octyloxy)-2-methylpropanoate
- Ethyl 3-(heptyloxy)-2-methylpropanoate
Uniqueness: Methyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications where specific fragrance or reactivity is desired.
Propiedades
Número CAS |
90177-66-5 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
methyl 3-heptoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-15-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |
Clave InChI |
IJIFTPMJXXHIKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





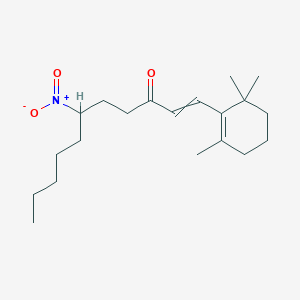
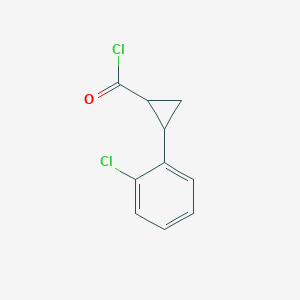
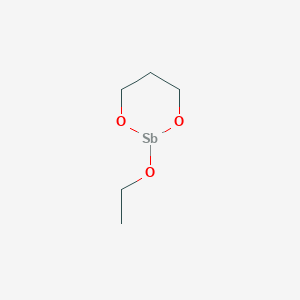
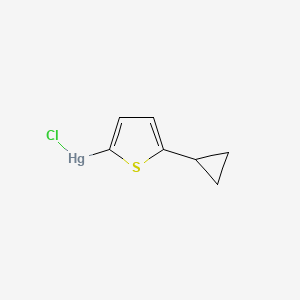
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
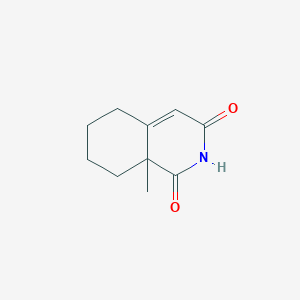
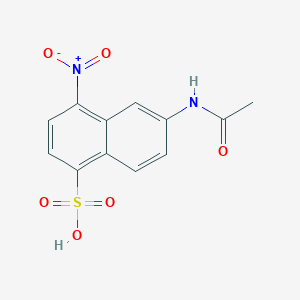
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
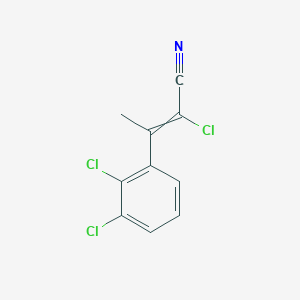
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
